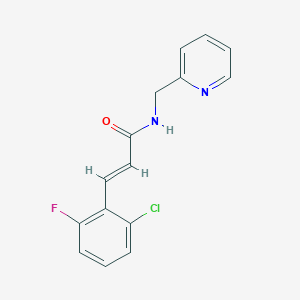
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, CFM-2 can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions. Endocannabinoids are known to play a role in regulating pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, this compound has been shown to reduce pain, anxiety, and depression, and to improve cognitive function. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids in a variety of physiological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to synthesize and may be expensive to obtain.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of interest is the potential use of this compound in the treatment of addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic effects in humans. Another area of interest is the potential use of this compound in the treatment of pain, anxiety, and depression. This compound has been shown to have effects on these conditions in animal models, and further research is needed to determine its potential therapeutic effects in humans. Finally, there is a need for further research into the long-term effects of this compound, particularly with regard to its safety and efficacy.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in several scientific publications and involves the use of specialized laboratory equipment and techniques.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions, including pain, anxiety, and depression. This compound has also been studied for its potential use in the treatment of addiction and substance abuse.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-5-3-6-14(17)12(13)7-8-15(20)19-10-11-4-1-2-9-18-11/h1-9H,10H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLYCJDXCTEDO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)

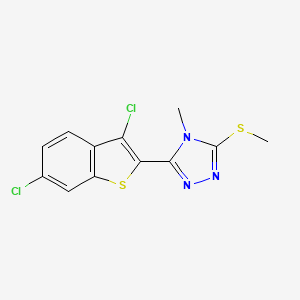
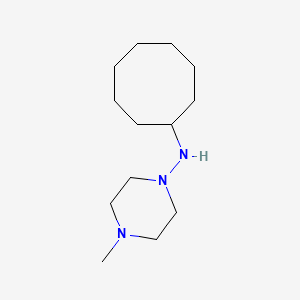


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
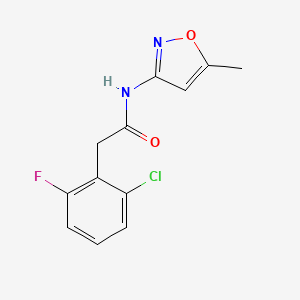
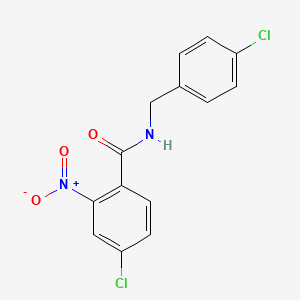

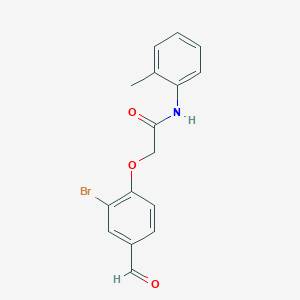
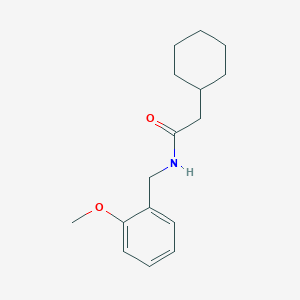
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)